Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate
Description
Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate is a heterocyclic organic compound featuring a 1,3-oxazole core substituted with a methyl group at position 5, a 4-methylphenyl group at position 2, and an acetate ester at position 2. The molecular formula is C₁₄H₁₅NO₃ (calculated from structural analysis), with a molecular weight of 245.28 g/mol.
Properties
IUPAC Name |
methyl 2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-6-11(7-5-9)14-15-12(10(2)18-14)8-13(16)17-3/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFECCIWLWKER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440806 | |
| Record name | Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157169-68-1 | |
| Record name | Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Scientific Research Applications
Chemical Properties and Structure
Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate has the molecular formula and a molar mass of 245.27 g/mol. The compound features a five-membered oxazole ring, which is known for its diverse chemical reactivity. The unique structure contributes to its potential biological activities.
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent due to its biological activities:
- Anti-inflammatory Properties : Compounds containing oxazole rings have shown promise in modulating inflammatory responses.
- Immunomodulatory Effects : Isoxazole derivatives can influence immune functions, potentially inhibiting antibody production and affecting lymphocyte proliferation.
Biological Studies
Research has indicated that this compound may possess antimicrobial and anticancer properties. Its interaction with biological targets is crucial for understanding its pharmacodynamics:
- Mechanism of Action : The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity and interfering with cellular pathways .
Industrial Applications
In the industrial sector, this compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its unique structural features make it valuable in developing specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
(a) Methyl [(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
- Core Structure : 1,3-thiazolidin-4-one (sulfur-containing five-membered ring with a ketone and thioxo group).
- Substituents : A 4-hydroxy-3-methoxybenzylidene group at position 5 and an acetate ester.
- Molecular Formula: C₁₄H₁₃NO₅S₂ (MFCD02165721), molecular weight 339.39 g/mol.
- Key Differences: The thiazolidinone core introduces sulfur atoms, altering electronic properties and reactivity compared to the oxazole ring. This compound is structurally bulkier due to the benzylidene substituent .
(b) [5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate
- Core Structure : Pyrazole (two adjacent nitrogen atoms in a five-membered ring).
- Substituents : A 4-methylphenylsulfanyl group at position 4, a phenyl group at position 2, and a methoxyacetate ester.
- Molecular Formula : C₂₁H₂₀N₂O₃S, molecular weight 380.46 g/mol .
- Key Differences : The pyrazole core lacks oxygen, reducing polarity compared to oxazole. The sulfanyl (S–) group increases hydrophobicity, and the methoxyacetate ester adds steric bulk .
(c) 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate
- Core Structure : 4,5-dihydro-1,3-oxazol-5-one (partially saturated oxazole with a ketone).
- Substituents : A methyl group at position 2 and an acetate-substituted phenyl group.
- Key Differences: The dihydro-oxazolone core is non-aromatic, reducing conjugation stability.
Functional Group Variations
(a) Ester Modifications
- The target compound’s methyl acetate group contrasts with methoxyacetate in the pyrazole derivative () and phenyl acetate in the dihydro-oxazolone (). These variations affect solubility and metabolic stability.
(b) Aromatic Substituents
- The 4-methylphenyl group in the target compound is simpler than the trimethoxyphenyl group in the oxazole derivative () or the 4-hydroxy-3-methoxybenzylidene group in the thiazolidinone (). Bulkier substituents may hinder crystallinity but improve target binding in drug design .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate | 1,3-oxazole | C₁₄H₁₅NO₃ | 245.28 | 4-methylphenyl, methyl, acetate |
| Methyl [(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate | 1,3-thiazolidinone | C₁₄H₁₃NO₅S₂ | 339.39 | Benzylidene, thioxo, acetate |
| [5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate | Pyrazole | C₂₁H₂₀N₂O₃S | 380.46 | Phenyl, sulfanyl, methoxyacetate |
| 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate | Dihydro-oxazolone | C₁₄H₁₃NO₄ | 259.26 | Phenyl acetate, methyl |
Biological Activity
Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate is a compound belonging to the oxazole family, characterized by its unique structural features, including a methyl ester functional group and an oxazole ring. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅NO₃
- Molecular Weight : 245.27 g/mol
- CAS Number : 157169-68-1
The oxazole ring contributes to the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry. The presence of the 4-methylphenyl group at the 2-position of the oxazole ring may enhance its pharmacological properties by influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. Research indicates that compounds containing oxazole rings can participate in various chemical transformations, which may lead to enhanced biological activity or altered pharmacological profiles.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that oxazole derivatives can modulate immune responses and inhibit microbial growth. For instance:
- Antibacterial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
These findings highlight the potential of this compound as an antibacterial agent .
Anticancer Potential
This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may interfere with cellular pathways involved in tumor growth and proliferation. The unique structure of the compound allows it to act as a scaffold for designing new therapeutic agents targeting various cancers .
Case Studies and Research Findings
- Immunomodulatory Effects : A study on oxazole derivatives indicated that certain compounds could inhibit antibody production and influence lymphocyte proliferation, suggesting potential applications in autoimmune disorders.
- Chemical Transformations : Investigations into the synthetic routes of this compound have revealed that it can undergo nucleophilic substitutions or cycloaddition reactions due to the electrophilic nature of the oxazole nitrogen.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl [5-methyl-2-phenyl-1,3-oxazol-4-YL]acetate | Lacks 4-methyl substituent | Moderate antibacterial |
| Methyl [5-methyl-2-(4-chlorophenyl)-1,3-oxazol-4-YL]acetate | Contains a chlorophenyl group | Enhanced anticancer potential |
| Methyl [5-methyl-2-(4-methoxyphenyl)-1,3-oxazol-4-YL]acetate | Contains a methoxy group | Variable antimicrobial effects |
This comparison indicates that structural modifications significantly influence the biological activities of these compounds.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The ester functional group undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates in pharmaceutical synthesis.
Example Reaction:
Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate → 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid
| Reagent/Conditions | Yield | Product Application |
|---|---|---|
| 1 M NaOH in methanol, 50°C, overnight | 70–84% | Precursor for amide coupling in drug development |
Reductive Amination
The oxazole ring’s electron-deficient nitrogen participates in reductive amination to form secondary amines.
Example Reaction:
Reaction with glyoxylic acid and sodium triacethoxyborohydride:
Amide Coupling Reactions
The carboxylic acid derivative (post-hydrolysis) engages in peptide-like couplings using carbodiimide reagents.
Example Reaction:
Synthesis of 2-[4-({[2-(azetidin-1-yl)-2-oxoethyl][(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)-2,6-dimethylphenoxy]-2-methylpropanoic acid (4h ):
| Reagent/Conditions | Yield | Biological Relevance |
|---|---|---|
| EDCI, HOBt, DMF, azetidine | 30% | Anticancer candidate with apoptosis-inducing activity |
Cyclization with Triphosgene
Triphosgene facilitates cyclization to form urea or carbamate derivatives.
Example Reaction:
Formation of cyclic carbamates:
| Reagent/Conditions | Yield | Product Structure |
|---|---|---|
| Triphosgene, 1,4-dioxane, 60°C | 84% | Zwitterionic compounds with potential immunomodulatory effects |
Thiolation with Lawesson’s Reagent
The oxazole ring undergoes sulfur incorporation to form thioamide derivatives.
Example Reaction:
Conversion of amide to thioamide:
| Reagent/Conditions | Yield | Application |
|---|---|---|
| Lawesson’s reagent, THF, reflux | 88% | Enhanced enzyme inhibition profiles |
Ester Reduction to Alcohol
The methyl ester group can be reduced to a primary alcohol, though direct evidence for this compound is limited. Related oxazole esters (e.g., ethyl analogs) are reduced using LiBH₄ or NaBH₄.
Mechanistic Insights
-
Oxazole Reactivity : The oxazole ring’s nitrogen participates in electrophilic substitutions, while the ester group enables nucleophilic acyl substitutions.
-
Steric Effects : The 4-methylphenyl group influences reaction rates by sterically hindering access to the oxazole’s 2-position .
This compound’s reactivity profile highlights its utility in synthesizing bioactive molecules, particularly in oncology and immunology research. Further studies could explore its applications in asymmetric catalysis or photochemical transformations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate?
- Methodological Answer : The compound can be synthesized via ring-opening and recyclization of oxazole derivatives. For example, heating diethyl 5-(2-acylhydrazino)-2-[(4-methylphenyl)-1,3-oxazol-4-yl]phosphonates in acetic acid facilitates ester hydrolysis and heterocyclic rearrangement, yielding phosphonic acid derivatives and analogous oxazole esters . Similar routes for structurally related oxazole derivatives involve coupling reactions with methyl acetates under controlled conditions, leveraging nucleophilic substitution at the oxazole C4 position .
Q. How is the crystal structure of this compound determined and refined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL. For example, SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, with validation via R-factors (e.g., R1 < 0.05 for high-quality data). Adjacent molecules in the lattice may form 3D networks via N–H⋯N hydrogen bonds, as seen in analogous oxadiazole structures .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS confirms molecular weight (e.g., exact mass = 273.1003 g/mol for C₁₅H₁₅NO₃) and fragmentation patterns .
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl groups at δ 2.3–2.5 ppm, oxazole protons at δ 6.8–7.2 ppm).
- FT-IR : Peaks at 1740–1720 cm⁻¹ confirm ester carbonyl groups .
Advanced Research Questions
Q. How do substituents influence the hydrolysis stability of the methyl ester group in this compound?
- Methodological Answer : The ester’s stability under basic conditions follows the BAc2 mechanism. Electron-withdrawing groups on the phenyl ring accelerate hydrolysis by stabilizing the tetrahedral intermediate. For example, 4-acetoxymethylphenyl acetate hydrolyzes faster (k = 4.56 mol⁻¹·l·s⁻¹) than 4-methylphenyl analogs (k = 1.96 mol⁻¹·l·s⁻¹) due to charge delocalization in the transition state. Methanolysis experiments with methoxide ions can quantify reactivity trends .
Q. What computational approaches predict the electronic properties and reactivity of this oxazole derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and electrostatic potential surfaces. For oxazole analogs, HOMO localization on the oxazole ring suggests nucleophilic attack at C4. Molecular docking studies may predict bioactivity, such as enzyme inhibition, by simulating interactions with active sites .
Q. How can crystallographic data resolve contradictions in reported structural motifs for similar oxazole derivatives?
- Methodological Answer : Discrepancies in bond lengths or torsion angles (e.g., C–O vs. C–N distances in oxazole rings) are resolved using SHELXL’s restraints/constraints. For example, anisotropic refinement of displacement ellipsoids and Hirshfeld surface analysis differentiate static disorder from dynamic motion. WinGX and ORTEP visualize packing diagrams to validate hydrogen-bonding networks .
Q. What strategies optimize the synthesis yield of this compound under scale-up conditions?
- Methodological Answer :
- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enhances regioselectivity for aryl-oxazole bonds.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
